In-Depth Technical Guide: 3-Hydroxy-4-methylbenzonitrile (CAS 3816-66-8)
In-Depth Technical Guide: 3-Hydroxy-4-methylbenzonitrile (CAS 3816-66-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-methylbenzonitrile, with the CAS number 3816-66-8, is a substituted aromatic nitrile.[1] Its structure, featuring a nitrile and a hydroxyl group on a toluene framework, makes it a potentially interesting building block in medicinal chemistry and materials science. The nitrile group can undergo various chemical transformations, while the phenolic hydroxyl group can be a key site for biological interactions or further functionalization. This guide provides a comprehensive overview of the known physicochemical properties of 3-Hydroxy-4-methylbenzonitrile. Due to the limited availability of published experimental data, a plausible synthetic route and standard characterization protocols are proposed to facilitate further research on this compound.
Physicochemical Properties
The known physical and chemical properties of 3-Hydroxy-4-methylbenzonitrile are summarized in the table below. This data has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| IUPAC Name | 3-hydroxy-4-methylbenzonitrile | PubChem[1] |
| Synonyms | 5-Cyano-2-methylphenol, 4-Methyl-3-hydroxybenzonitrile | PubChem[1] |
| CAS Number | 3816-66-8 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Not reported | --- |
| pKa | Not reported | --- |
Proposed Synthesis: Sandmeyer Reaction
3.1. Proposed Experimental Protocol
Step 1: Diazotization of 3-amino-4-methylphenol
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-methylphenol in an aqueous solution of a non-nucleophilic acid (e.g., 2 M HCl or H₂SO₄).
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Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition of sodium nitrite will form the diazonium salt.
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Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN). This will form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.
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Cool the copper cyanide solution to 0-5 °C.
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Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Nitrogen gas will be evolved.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the completion of the reaction.
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Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
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Acidify the reaction mixture with a suitable acid (e.g., HCl) to decompose any unreacted cyanide salts (perform this step in a well-ventilated fume hood).
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Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
3.2. Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of 3-Hydroxy-4-methylbenzonitrile.
Analytical Characterization
The synthesized 3-Hydroxy-4-methylbenzonitrile should be characterized using standard analytical techniques to confirm its identity and purity.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.5-7.5 ppm). The methyl group should appear as a singlet around δ 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will be in the range of δ 115-125 ppm. The aromatic carbons will appear between δ 110-160 ppm, with the carbon attached to the hydroxyl group being the most downfield in this region. The methyl carbon will be a signal at approximately δ 15-25 ppm.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
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A broad O-H stretch from the phenolic hydroxyl group around 3200-3600 cm⁻¹.
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A sharp C≡N stretch from the nitrile group around 2220-2260 cm⁻¹.
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C-H stretches from the aromatic ring and the methyl group around 2850-3100 cm⁻¹.
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C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 3-Hydroxy-4-methylbenzonitrile (C₈H₇NO), the expected exact mass of the molecular ion [M]⁺ is approximately 133.05 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activity and Signaling Pathways
As of the date of this guide, a thorough search of scientific literature and biological activity databases (including PubChem BioAssay and ChEMBL) did not yield any specific data on the biological activity, mechanism of action, or involvement in any signaling pathways for 3-Hydroxy-4-methylbenzonitrile. Therefore, a diagram for a signaling pathway cannot be provided. The compound's structural similarity to other substituted benzonitriles and phenols suggests potential for biological activity, and it could be a candidate for screening in various biological assays.
Safety Information
Based on GHS classification data, 3-Hydroxy-4-methylbenzonitrile is considered hazardous.[1] The following hazard statements apply:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-Hydroxy-4-methylbenzonitrile is a chemical compound with potential applications in synthetic chemistry. This guide has summarized its known physicochemical properties and provided a plausible, detailed protocol for its synthesis and characterization. The lack of data on its biological activity presents an opportunity for future research to explore its potential as a bioactive molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this compound.

